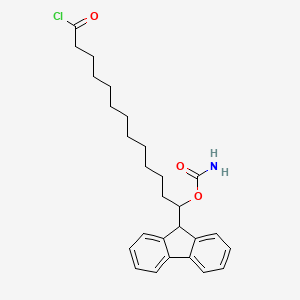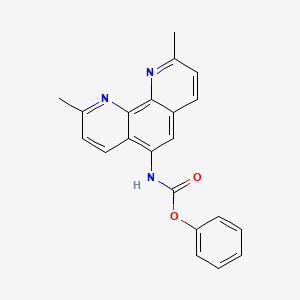
3,6-Bis(dimethylamino)-9H-thioxanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(dimethylamino)-9H-thioxanthen-9-one is a synthetic organic compound known for its unique structural and chemical properties It belongs to the class of thioxanthene derivatives, which are characterized by a tricyclic structure containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(dimethylamino)-9H-thioxanthen-9-one typically involves a stepwise chemical redox cycling process. One common method starts with the compound pyronin Y, which is reacted with sodium phosphate tribasic dodecahydrate in the presence of N-methyl-2-pyrrolidone (NMP) and water. The reaction mixture is heated to 110°C and stirred for several hours. Iodine is then added to the mixture, resulting in a color change to purple, indicating the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 3,6-Bis(dimethylamino)-9H-thioxanthen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as dimethylamino and thioxanthene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like iodine and hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3,6-Bis(dimethylamino)-9H-thioxanthen-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 3,6-Bis(dimethylamino)-9H-thioxanthen-9-one involves its interaction with molecular targets such as DNA. The compound intercalates into the DNA structure, disrupting its normal function and leading to various biological effects. This intercalation can inhibit DNA replication and transcription, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
3,6-Bis(dimethylamino)-9H-xanthen-9-one: Similar in structure but lacks the sulfur atom present in thioxanthen-9-one.
Acridine derivatives: Known for their DNA-binding properties and used in similar applications such as anticancer research.
Uniqueness: 3,6-Bis(dimethylamino)-9H-thioxanthen-9-one stands out due to its sulfur-containing tricyclic structure, which imparts unique chemical and biological properties. Its ability to intercalate into DNA and its vibrant color make it a valuable compound in both scientific research and industrial applications.
Properties
CAS No. |
7031-01-8 |
|---|---|
Molecular Formula |
C17H18N2OS |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
3,6-bis(dimethylamino)thioxanthen-9-one |
InChI |
InChI=1S/C17H18N2OS/c1-18(2)11-5-7-13-15(9-11)21-16-10-12(19(3)4)6-8-14(16)17(13)20/h5-10H,1-4H3 |
InChI Key |
PUCLIMGSMPZGNS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=O)C3=C(S2)C=C(C=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



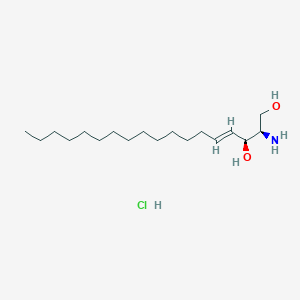

![1-(2-Chlorobenzo[d]thiazol-4-yl)ethanone](/img/structure/B13127091.png)



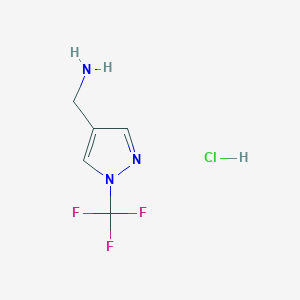

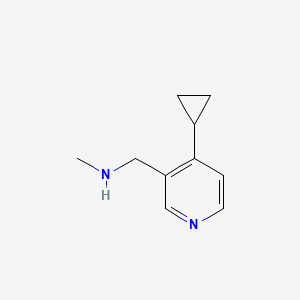

![1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone](/img/structure/B13127141.png)
